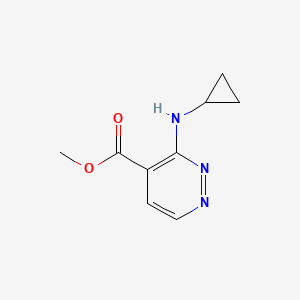![molecular formula C14H18N2O B2889384 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine CAS No. 298213-31-7](/img/structure/B2889384.png)
1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine is a research chemical . It has a molecular formula of C14H18N2O . The succinate salt of this compound has a molecular formula of C18H24N2O5 .
Molecular Structure Analysis
The molecular structure of 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine is complex. The molecular weight of the compound is 230.305 Da . The succinate salt of this compound has a molecular weight of 348.39 Da .科学的研究の応用
Synthesis and Optical Properties of Polymeric Materials
Takagi et al. (2013) explored the synthesis of various compounds, including those with oligothiophene groups introduced by reductive amination, demonstrating potential applications in creating polymeric materials with specific optical properties. This research suggests potential uses in materials science, particularly in developing novel polymers with controlled optical characteristics (Takagi et al., 2013).Catalysis in Chemical Reactions
Nagae et al. (2015) described the use of group 3 metal triamido complexes, including those with pyridine derivatives, as catalysts in ortho-C-H bond addition. This indicates that compounds similar to 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine could be useful in catalyzing specific chemical reactions, particularly in organic synthesis (Nagae et al., 2015).Development of Coordination Complexes
Ge et al. (2009) investigated scandium, yttrium, and lanthanum benzyl and alkynyl complexes with specific ligands, including pyridine analogs. This research points to applications in the development of coordination complexes, potentially leading to advancements in organometallic chemistry and catalyst design (Ge et al., 2009).Synthesis of Heterocyclic Compounds
Research by Khatua et al. (2022) on iron-catalyzed amination of benzylic C(sp3)-H bonds highlights the synthesis of pyridine-substituted compounds. This underscores the role of such compounds in synthesizing heterocyclic structures, which are crucial in pharmaceutical and agrochemical industries (Khatua et al., 2022).Ligand-Receptor Interaction Studies
Dionne et al. (1986) focused on synthesizing pyrrolo and pyrido analogues of cardiotonic agents, exploring ligand-receptor interactions via hydrogen bond formation. This kind of research is vital in understanding molecular interactions in biological systems, which can have implications in drug discovery and development (Dionne et al., 1986).Formation of Chiral Coordination Polymers
Catalano et al. (2004) described the formation of chiral coordination polymers using pyridine-substituted ligands. Such research contributes to the field of coordination chemistry, particularly in the synthesis of chiral materials that can have applications in catalysis and material science (Catalano et al., 2004).Investigation of Stereochemistry
Rozenberg et al. (1978) studied the stereochemistry of protonated forms of heterocyclic bases, including 1,2,4-trimethyl tetrahydrobenzofuro[3,2-c]pyridines. This type of research is fundamental in understanding molecular structure and behavior, which is crucial in fields like medicinal chemistry (Rozenberg et al., 1978).
将来の方向性
A study has been conducted on the stereochemistry of the protonated forms of heterocyclic bases including 1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridines . The study found that the trimethyl derivatives have a 1,4-trans configuration . This could open up new avenues for research and development in the field of heterocyclic chemistry.
特性
IUPAC Name |
1,2,4-trimethyl-3,4-dihydro-1H-[1]benzofuro[3,2-c]pyridin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-8-7-16(3)9(2)13-11-6-10(15)4-5-12(11)17-14(8)13/h4-6,8-9H,7,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKJMCYBXWJHIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(C2=C1OC3=C2C=C(C=C3)N)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trimethyl-1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridin-8-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 5-acetyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-4-carboxylate](/img/structure/B2889303.png)
![(2E)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2889304.png)

![2-[4-(2-formyl-4-nitrophenyl)piperazin-1-yl]-N-propan-2-ylacetamide](/img/structure/B2889306.png)
![2-[5-(3-Fluoro-4-methylphenyl)-1,3,4-oxadiazol-2-yl]acetohydrazide](/img/structure/B2889307.png)
![N-(2-hydroxy-1,1-dimethylethyl)-N'-[3-(4-methylphenyl)-1-adamantyl]urea](/img/structure/B2889308.png)






![2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2889323.png)
